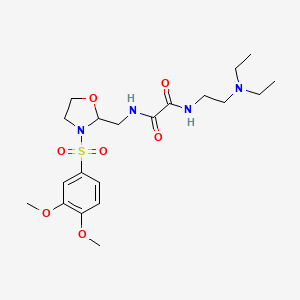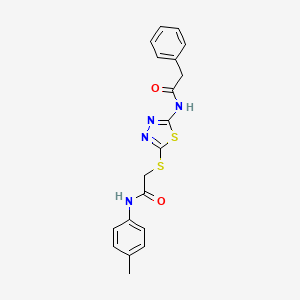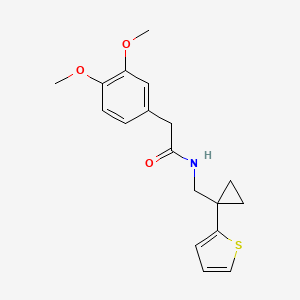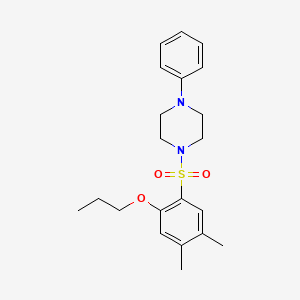
N1-(2-(diethylamino)ethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(diethylamino)ethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H32N4O7S and its molecular weight is 472.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Mutagenesis and Natural Product Diversity
Chemical mutagenesis using diethyl sulfate (DES) has been applied to various fungal strains, including Penicillium oxalicum, to enhance the diversity of secondary metabolites. This approach led to the identification of novel bioactive molecules, demonstrating the potential of chemical mutagenesis in discovering new compounds with antibacterial and antioxidant activities. The study highlights the effectiveness of DES-based mutagenesis in diversifying secondary metabolites, offering insights into natural product research and potential pharmaceutical applications (Abrol et al., 2021).
Novel Insecticide Development
Flubendiamide, a novel insecticide with a unique chemical structure, exhibits strong activity against lepidopterous pests, including resistant strains. Its distinct structural features and mode of action differentiate it from commercial insecticides, highlighting the importance of novel chemical entities in pest management strategies. This research underscores the role of innovative chemical compounds in addressing agricultural challenges and contributing to effective pest control (Tohnishi et al., 2005).
Advancements in Synthetic Chemistry
The synthesis and application of 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines demonstrate their potential as intermediates in medicinal chemistry. These compounds exhibit agonist activity at 5-HT1D receptors, offering a basis for the development of therapeutic agents targeting neurological disorders. This example illustrates the critical role of synthetic chemistry in advancing drug discovery and development (Barf et al., 1996).
Oxazolidinone Derivatives and Chemical Reactivity
The study of tetrahydrothiophene 1,1-dioxides fused to oxazolidin-2-one and morpholin-2-one fragments explores the reactivity of cis- and trans-isomeric amino alcohols, leading to various cyclic and acyclic compounds. This research contributes to the understanding of oxazolidinone derivatives' chemical reactivity, facilitating the development of novel synthetic methodologies and compounds with potential pharmaceutical applications (Palchikov et al., 2018).
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O7S/c1-5-23(6-2)10-9-21-19(25)20(26)22-14-18-24(11-12-31-18)32(27,28)15-7-8-16(29-3)17(13-15)30-4/h7-8,13,18H,5-6,9-12,14H2,1-4H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODYAKDUYQVZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2546421.png)
![5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2546423.png)




![1-phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2546429.png)
![4-[4-(Oxan-4-yloxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2546430.png)


![1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2546437.png)